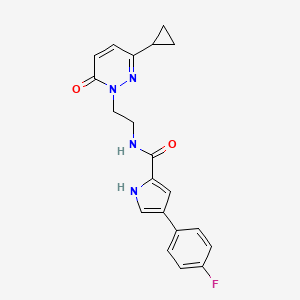

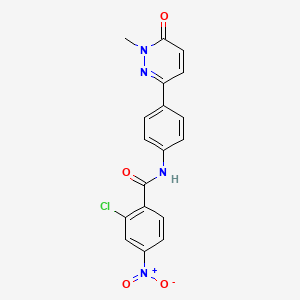

2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

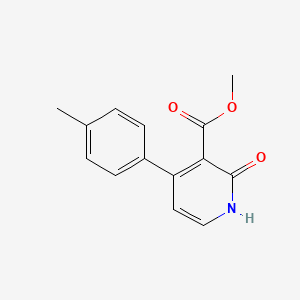

Synthesis and Chemical Properties

Structural and Spectroscopic Analysis

The study of crystal structure and spectroscopic properties of related compounds provides insights into their structural integrity, stability, and potential interactions at the molecular level. For example, research on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide highlighted its crystal structure, adopting a monoclinic space group, and explored its antitumor activity based on electrochemical measurements and DFT calculations (Dian He, Zhuqing Yang, M. Hou, Chong Teng, Xiao-hong Wang, 2014). Such studies are pivotal in understanding the physical and chemical behaviors of "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide" and its derivatives.

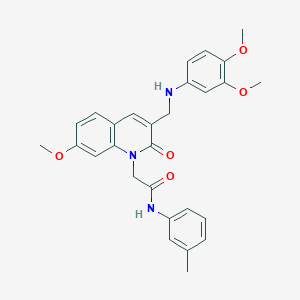

Biological Activity and Pharmacological Potential

Investigations into the biological activity and pharmacological potential of related compounds offer a glimpse into the therapeutic possibilities of "this compound". For instance, the study of its analogs revealed their anticonvulsant properties and neurotoxicity in preclinical models, indicating potential applications in the development of new therapeutic agents (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, J. Vamecq, 1995). Such research underscores the importance of this compound in the synthesis and evaluation of new pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication by relaxing the supercoiling of DNA, allowing it to unwind and separate into two strands.

Mode of Action

The compound binds preferentially to A-T rich regions of the DNA . This binding affects the supercoiling of the DNA and initiates strand breaks in association with DNA-associated proteins . The primary chemotherapeutic mechanism for this compound is the inhibition of topoisomerase II, which results in changes to the DNA structure and interrupts the replication process .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication. By inhibiting topoisomerase II and causing DNA strand breaks, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

Future Directions

The compound is a derivative of bisantrene, which is being studied for its potential therapeutic benefits . The research is focused on improving the therapeutic efficacy of therapeutic agents previously limited by suboptimal therapeutic performance . This suggests that future research may continue to explore the potential benefits of this compound and similar derivatives.

properties

IUPAC Name |

2-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4/c1-22-17(24)9-8-16(21-22)11-2-4-12(5-3-11)20-18(25)14-7-6-13(23(26)27)10-15(14)19/h2-10H,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEXJUVQQOSKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)

![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)

![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)